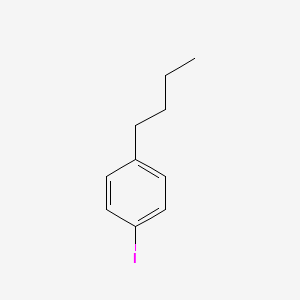

1-Butyl-4-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-butyl-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13I/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILRUONFYBUYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369186 | |

| Record name | 1-butyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20651-67-6 | |

| Record name | 1-butyl-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Butyl-4-iodobenzene from Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Butyl-4-iodobenzene from butylbenzene, a key intermediate in the development of pharmaceuticals and advanced materials. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with this transformation.

Introduction

This compound is a substituted aromatic halide of significant interest in organic synthesis. The presence of a reactive iodine atom at the para position of the butyl-substituted benzene ring makes it a versatile building block for the construction of more complex molecules through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1] Its utility is particularly pronounced in the synthesis of photoelectronic polymers and as an intermediate in the preparation of active pharmaceutical ingredients.[1]

The synthesis of this compound is typically achieved through the direct iodination of butylbenzene. This reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism, where an electrophilic iodine species attacks the electron-rich benzene ring of butylbenzene. The butyl group, being an ortho-, para-directing activator, preferentially directs the incoming electrophile to the para position due to steric hindrance at the ortho positions.

Reaction Mechanism and Synthesis Workflow

The direct iodination of butylbenzene requires the in-situ generation of a potent electrophilic iodine species (I+) from molecular iodine. This is because iodine itself is not electrophilic enough to react directly with the aromatic ring. Oxidizing agents such as nitric acid, iodic acid, or periodic acid are commonly employed to generate the electrophilic iodine.[1][2][3] The overall reaction is irreversible due to the consumption of the hydrogen iodide (HI) byproduct by the oxidizing agent.

The general workflow for the synthesis of this compound from butylbenzene can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

The electrophilic aromatic substitution mechanism for the iodination of butylbenzene is a two-step process:

Caption: Mechanism of electrophilic iodination of butylbenzene.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactants & Products | ||

| Molecular Formula (Butylbenzene) | C10H14 | |

| Molecular Weight (Butylbenzene) | 134.22 g/mol | |

| Molecular Formula (this compound) | C10H13I | [4] |

| Molecular Weight (this compound) | 260.11 g/mol | [4] |

| Reaction Conditions | ||

| Oxidizing Agent | Iodic Acid (HIO3) or Periodic Acid (HIO4) | [2][3] |

| Solvent | Glacial Acetic Acid | [2][3] |

| Temperature | 45-70 °C | [2][3] |

| Reaction Time | 1-3 hours | [2][3] |

| Yield | ||

| Typical Yield | 70-85% | |

| Spectroscopic Data (this compound) | ||

| 1H NMR (CDCl3) | ||

| δ 7.61 (d, 2H) | Ar-H ortho to I | |

| δ 6.92 (d, 2H) | Ar-H ortho to Butyl | |

| δ 2.53 (t, 2H) | -CH2-Ar | |

| δ 1.55 (m, 2H) | -CH2-CH2Ar | |

| δ 1.32 (m, 2H) | -CH2-CH3 | |

| δ 0.91 (t, 3H) | -CH3 | |

| 13C NMR (CDCl3) | ||

| δ 142.8 | C-Ar (ipso to Butyl) | |

| δ 137.3 | C-Ar (ortho to I) | |

| δ 130.5 | C-Ar (ortho to Butyl) | |

| δ 91.1 | C-Ar (ipso to I) | |

| δ 35.1 | -CH2-Ar | |

| δ 33.4 | -CH2-CH2Ar | |

| δ 22.2 | -CH2-CH3 | |

| δ 13.9 | -CH3 |

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of activated aromatic compounds.[2][3]

Materials:

-

Butylbenzene (1.0 eq)

-

Iodine (I2) (0.4 eq)

-

Periodic acid dihydrate (H5IO6) (0.2 eq)

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalytic amount)

-

5% aqueous sodium sulfite (Na2SO3) solution

-

Diethyl ether or Dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butylbenzene (1.0 eq), iodine (0.4 eq), and periodic acid dihydrate (0.2 eq).

-

Solvent and Catalyst Addition: To the flask, add glacial acetic acid to dissolve the reactants. With gentle stirring, add a catalytic amount of concentrated sulfuric acid.

-

Reaction: Heat the reaction mixture to 65-70°C with constant stirring. Monitor the reaction progress by observing the disappearance of the purple color of iodine, which typically takes 1-3 hours.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Workup: Add 5% aqueous sodium sulfite solution to the mixture until the color of any remaining iodine is discharged.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.

Safety Precautions:

-

This experiment should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid and glacial acetic acid are corrosive. Handle with care.

-

Iodine is harmful if inhaled or ingested. Avoid creating dust.

Conclusion

The direct iodination of butylbenzene using an iodine/periodic acid system in acetic acid is an effective method for the synthesis of this compound. This in-depth guide provides the necessary theoretical background, a detailed experimental protocol, and key quantitative data to enable researchers to successfully perform this synthesis. The resulting product is a valuable intermediate for a wide range of applications in drug discovery and materials science.

References

An In-depth Technical Guide to 1-Butyl-4-iodobenzene: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butyl-4-iodobenzene is an aromatic organic compound with the chemical formula C₁₀H₁₃I. It belongs to the class of aryl halides and is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of a reactive iodine atom on the benzene ring allows for a variety of cross-coupling reactions, making it a versatile building block for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and visualizations of important chemical processes.

Physical and Chemical Properties

This compound is a liquid at room temperature and is sensitive to light.[1][2] It is sparingly soluble in water but soluble in common organic solvents.[1]

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃I | [3][4] |

| Molecular Weight | 260.11 g/mol | [3][4] |

| Appearance | Liquid | [2] |

| Boiling Point | 80-82 °C at 0.5 mmHg | [2] |

| Density | Not available | |

| Refractive Index | 1.569 | [1] |

| Solubility in Water | Sparingly soluble | [1] |

| Melting Point | Not available (estimated for the tert-butyl isomer as 78°C) | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 20651-67-6 | [3] |

| IUPAC Name | This compound | [4] |

| SMILES | CCCCC1=CC=C(I)C=C1 | [4] |

| InChI | InChI=1S/C10H13I/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3 | [4] |

Spectroscopic Data

Infrared (IR) Spectroscopy:

The IR spectrum of this compound exhibits characteristic peaks for the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretching of the butyl group. The C-I stretching vibration is also present in the fingerprint region.

Mass Spectrometry:

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 260.[4]

Synthesis of this compound

The most common method for the synthesis of this compound is the direct iodination of butylbenzene.[2] This electrophilic aromatic substitution reaction typically involves the use of iodine in the presence of an oxidizing agent, such as nitric acid.[5]

Experimental Protocol: Iodination of Butylbenzene

Materials:

-

Butylbenzene

-

Iodine (I₂)

-

Dilute Nitric Acid (HNO₃)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium thiosulfate solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine butylbenzene and iodine crystals.

-

Slowly add dilute nitric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a sodium thiosulfate solution to remove any unreacted iodine.

-

Wash with water and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Caption: Synthesis of this compound.

Chemical Reactions of this compound

The presence of the iodo group makes this compound a versatile substrate for various palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. These reactions are fundamental in the formation of carbon-carbon bonds.

Sonogashira Coupling

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6]

Materials:

-

This compound

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., THF or DMF)

-

Schlenk flask or other reaction vessel suitable for inert atmosphere

-

Magnetic stirrer and stir bar

-

Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous triethylamine and the chosen anhydrous solvent.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Upon completion, quench the reaction with water or a saturated ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Sonogashira Coupling Reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organohalide.[7][8]

Materials:

-

This compound

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)

-

Solvent system (e.g., toluene/ethanol/water or dioxane/water)

-

Reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply

Procedure:

-

In a reaction vessel, dissolve this compound and phenylboronic acid in the chosen solvent system.

-

Add the base to the mixture.

-

Purge the reaction mixture with an inert gas.

-

Add the palladium catalyst to the mixture under the inert atmosphere.

-

Heat the reaction mixture to the appropriate temperature and stir until the reaction is complete (monitor by TLC).

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Suzuki-Miyaura Coupling Reaction.

Safety Information

This compound is harmful if swallowed and may cause skin and eye irritation. It is important to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is also noted to be light-sensitive, so it should be stored in a dark, cool, and dry place.[2]

Applications

This compound serves as a key intermediate in the synthesis of various organic compounds. Its ability to participate in cross-coupling reactions makes it particularly useful in the following areas:

-

Pharmaceutical Synthesis: As a building block for the creation of complex drug molecules.

-

Materials Science: In the development of organic electronic materials, such as polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Chemical Research: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Conclusion

This compound is a versatile and important chemical intermediate with a well-defined set of physical and chemical properties. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for synthetic chemists in academia and industry. The detailed protocols provided in this guide offer a starting point for the synthesis and application of this compound in various research and development endeavors. As with all chemical procedures, appropriate safety precautions should be strictly followed.

References

- 1. echemi.com [echemi.com]

- 2. Buy this compound | 20651-67-6 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C10H13I | CID 2724607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of 1-butyl-4-iodobenzene (CAS Number: 20651-67-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-butyl-4-iodobenzene, identified by the CAS number 20651-67-6. While a thorough search of publicly available spectroscopic databases, including the NIST Mass Spectrometry Data Center, SpectraBase, and the Spectral Database for Organic Compounds (SDBS), was conducted, specific experimental spectra for this compound were not found.

This guide, therefore, presents a summary of the expected spectroscopic data based on the chemical structure of this compound. Furthermore, it details standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS) data for this and similar small organic molecules. These methodologies are provided to assist researchers in generating high-quality spectroscopic data for their own samples.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 20651-67-6 |

| Molecular Formula | C₁₀H₁₃I |

| Molecular Weight | 260.11 g/mol [1] |

Spectroscopic Data Summary

As of the latest search, experimental spectroscopic data for this compound (CAS 20651-67-6) is not available in the queried public databases. The following tables are provided as a template for researchers to populate with their own experimental data.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Data not available |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

As this compound is a liquid, the ATR technique is highly suitable due to its minimal sample preparation.

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the neat liquid sample directly onto the center of the ATR crystal.

-

-

Instrumentation:

-

An FT-IR spectrometer equipped with an ATR accessory.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background Scan: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to specific functional group vibrations (e.g., C-H stretching, C=C aromatic stretching, C-I stretching).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 50-70 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to a final temperature of 250-280 °C.

-

Hold at the final temperature for 5-10 minutes.

-

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Processing:

-

Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak of this compound.

-

Identify the molecular ion peak (M⁺) and the major fragment ions.

-

Propose a fragmentation pattern consistent with the structure of the molecule.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

1-Butyl-4-iodobenzene molecular structure and weight

An In-depth Technical Guide to 1-Butyl-4-iodobenzene

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, also known as 4-n-butyliodobenzene, is an aromatic organic compound. Its structure consists of a benzene ring substituted at positions 1 and 4 with a straight-chain butyl group and an iodine atom, respectively. This substitution pattern is referred to as para.

Chemical Structure

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₃I[1]

-

Canonical SMILES: CCCCC1=CC=C(C=C1)I

-

InChI Key: XILRUONFYBUYIE-UHFFFAOYSA-N[2]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Notes |

| Molecular Weight | 260.11 g/mol [1] | |

| CAS Number | 20651-67-6 | |

| Appearance | Liquid | At room temperature. |

| Density | 1.462 g/mL | |

| Boiling Point | 80-82 °C | At a pressure of 0.5 mmHg.[3] |

| Refractive Index | 1.569 | |

| Water Solubility | 3.6 x 10⁻³ g/L | Sparingly soluble at 25°C.[3][4] |

| Organic Solvent Solubility | Soluble | Readily soluble in ethanol, diethyl ether, dichloromethane, and toluene.[5] |

Synthesis Protocol: Electrophilic Iodination of Butylbenzene

A common and effective method for synthesizing this compound is through the direct electrophilic aromatic substitution of butylbenzene. The butyl group is an ortho-, para-directing activator, leading to a mixture of products. The para-substituted isomer is typically the major product due to reduced steric hindrance.

Overall Reaction

C₁₀H₁₄ + I₂ → C₁₀H₁₃I + HI

Experimental Protocol

This protocol is based on the general method of iodinating aromatic compounds using iodine in the presence of an oxidizing agent to generate the electrophilic iodine species in situ.

Materials:

-

1-Butylbenzene

-

Iodine (I₂)

-

Nitric Acid (HNO₃, concentrated)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution, 5% (w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Stir plate and magnetic stir bar

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-butylbenzene (1.0 eq) in dichloromethane.

-

Addition of Reagents: Add powdered iodine (1.1 eq) to the solution and stir until it is partially dissolved.

-

Initiation of Reaction: Slowly add concentrated nitric acid (1.5 eq) dropwise to the stirring mixture at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain control.

-

Reaction Progression: After the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel. Quench the reaction by washing with a 5% sodium thiosulfate solution to remove unreacted iodine.

-

Workup - Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize residual acid, followed by a wash with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via fractional distillation under reduced pressure to isolate the this compound product.

Logical Workflow and Diagrams

The synthesis of this compound can be visualized as a straightforward experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

References

Solubility Profile of 1-Butyl-4-iodobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Butyl-4-iodobenzene, a key intermediate in organic synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a visual workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities tend to be miscible. This compound is a haloalkane, and these compounds are generally non-polar or weakly polar molecules.[1][2] Consequently, they tend to dissolve more readily in organic solvents of low polarity, such as hydrocarbons and chlorinated solvents, rather than in highly polar solvents like water.[1][3] The dissolution process in organic solvents is favored because the new intermolecular attractions formed between the haloalkane and the solvent molecules have a similar strength to the forces being broken within the separate solute and solvent molecules.[3][4][5]

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in the public domain. However, based on its chemical structure and the general principles of haloalkane solubility, a qualitative assessment can be made. The compound exhibits very low solubility in water, with a reported value of 3.6 x 10⁻³ g/L at 25°C.[6] In contrast, it is readily soluble in a variety of common organic solvents.

The following table summarizes the available qualitative and quantitative solubility information for this compound.

| Solvent | Polarity Class | Solubility | Temperature (°C) |

| Water | Highly Polar | Sparingly soluble (3.6 x 10⁻³ g/L)[6] | 25 |

| Ethanol | Polar Protic | Soluble | Room Temperature |

| Diethyl Ether | Moderately Polar | Soluble | Room Temperature |

| Dichloromethane | Polar Aprotic | Highly Soluble | Room Temperature |

| Toluene | Non-polar Aromatic | Highly Soluble | Room Temperature |

| Acetone | Polar Aprotic | Soluble | Room Temperature |

| Hexane | Non-polar Aliphatic | Highly Soluble | Room Temperature |

| Benzene | Non-polar Aromatic | Highly Soluble | Room Temperature |

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for this compound is not published, a general gravimetric method, commonly known as the "shake-flask method," can be employed to accurately determine its solubility in various organic solvents. This method involves saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, hexane, dichloromethane) of high purity

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C). Agitate the vials for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow the excess solid to settle completely.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. To avoid aspirating any solid particles, the syringe should be fitted with a suitable filter (e.g., a 0.45 µm PTFE syringe filter).

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose or sublime.

-

Mass Determination: Once the solvent is completely removed, reweigh the dish or vial containing the dried solute. The difference in mass corresponds to the amount of this compound that was dissolved in the known volume of the solvent.

-

Calculation of Solubility: Calculate the solubility, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L), using the mass of the dissolved solute and the volume of the solvent used.

-

Repeatability: Repeat the experiment at least three times for each solvent and temperature to ensure the reproducibility of the results.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the gravimetric determination of solubility.

Signaling Pathways

There are no known biological signaling pathways directly involving this compound. This compound is primarily used as a chemical intermediate in the synthesis of more complex molecules and is not expected to have a direct biological signaling role.

Conclusion

This compound demonstrates solubility characteristics typical of a weakly polar haloalkane, with poor solubility in water and good to excellent solubility in a range of organic solvents. While precise quantitative data across various solvents and temperatures is limited, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers and professionals working with this compound. The gravimetric method outlined provides a reliable means of obtaining accurate solubility data, which is essential for optimizing its use in synthetic and formulation applications.

References

A Comprehensive Technical Guide to 1-Butyl-4-iodobenzene for Researchers and Drug Development Professionals

Introduction

1-Butyl-4-iodobenzene is an aromatic organoiodine compound that serves as a versatile building block in organic synthesis. Its structure, featuring a butyl group and an iodine atom on a benzene ring, makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and photoelectronic polymers.[1][2][3] The presence of the reactive carbon-iodine bond allows for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth overview of the commercial availability, physicochemical properties, and key synthetic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability

This compound is readily available from several major chemical suppliers. The typical purity offered is around 95-98%. Below is a summary of representative suppliers and their offerings. Pricing is subject to change and may vary based on quantity and supplier.

| Supplier | Product Number/CAS No. | Purity | Available Quantities |

| Sigma-Aldrich | AMBH324AB86F (CAS: 20651-67-6) | 95% | 1 g, 5 g, 10 g, 25 g, 100 g |

| Thermo Scientific Chemicals | AC122380250 (CAS: 20651-67-6) | 98% | 25 g[4] |

| Santa Cruz Biotechnology | sc-224024 (CAS: 20651-67-6) | - | Inquire |

| Ambeed | A311737 (CAS: 20651-67-6) | 95% | 1 g, 5 g, 10 g, 25 g, 100 g |

| TCI Chemicals | B3624 (CAS: 35779-04-5 for tert-butyl isomer) | >95.0% (GC) | Inquire |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 20651-67-6 | |

| Molecular Formula | C₁₀H₁₃I | |

| Molecular Weight | 260.12 g/mol | |

| Appearance | Clear yellow liquid | [2] |

| Density | 1.462 g/cm³ at 25°C | [5] |

| Boiling Point | 80-82°C at 0.5 mmHg | [5] |

| Refractive Index | 1.5690 | [5] |

| Solubility | Sparingly soluble in water (3.6E-3 g/L at 25°C). Soluble in many organic solvents. | [4] |

Table 2: Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons typically appear as two doublets in the region of δ 7.0-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The butyl group protons will show characteristic multiplets in the upfield region (δ 0.9-2.7 ppm). |

| ¹³C NMR | Aromatic carbons will appear in the δ 120-140 ppm region, with the carbon attached to the iodine showing a characteristic shift. The butyl group carbons will be in the upfield region. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is expected at m/z 260. Fragmentation patterns may include the loss of the butyl group or the iodine atom. |

| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring and the alkyl chain, as well as C=C stretching of the aromatic ring. The C-I bond will have a characteristic stretching frequency in the far-IR region. |

Synthesis and Experimental Protocols

This compound is a key substrate in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Below are representative experimental protocols for its synthesis and its application in Suzuki, Heck, and Sonogashira couplings.

Synthesis of this compound

A common method for the synthesis of aryl iodides is through the diazotization of an aniline followed by a Sandmeyer-type reaction with potassium iodide. A plausible synthetic route for this compound would start from 4-butylaniline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 20651-67-6 [smolecule.com]

- 3. Iodobenzene in OLED & Liquid Crystal Synthesis: Latest Advances, Applications & Research Insights (2024) [iodobenzene.ltd]

- 4. 1-n-Butyl-4-iodobenzene, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. 1-tert-butyl-4-iodobenzene | 35779-04-5 [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic Iodination of n-Butylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic iodination of n-butylbenzene, a key transformation in organic synthesis for the introduction of iodine into an aromatic ring. Aryl iodides are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules, primarily due to their reactivity in cross-coupling reactions. This document details the core principles, experimental methodologies, and expected outcomes of this important reaction.

Core Principles

Electrophilic aromatic substitution (EAS) is the fundamental mechanism governing the iodination of n-butylbenzene. Unlike other halogens, molecular iodine (I₂) is a relatively weak electrophile and requires activation to react with aromatic rings, even those activated by an alkyl group like n-butylbenzene. This activation is typically achieved by using an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species, often represented as "I⁺".

The n-butyl group is an ortho-, para-directing activator in electrophilic aromatic substitution. Its electron-donating inductive effect increases the electron density of the benzene ring, making it more susceptible to electrophilic attack. This effect preferentially stabilizes the carbocation intermediates (arenium ions) formed during ortho and para attack. Due to the steric hindrance imposed by the n-butyl group, the para-substituted product is generally favored over the ortho-substituted product.

Reaction Mechanism

The electrophilic iodination of n-butylbenzene proceeds through a three-step mechanism:

-

Generation of the Electrophile: A highly electrophilic iodine species is generated from a less reactive iodine source.

-

Nucleophilic Attack: The π-electron system of the n-butylbenzene ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated n-butylbenzene product.

Caption: General mechanism of electrophilic aromatic iodination.

Iodinating Reagents and Systems

A variety of reagents and conditions can be employed for the electrophilic iodination of n-butylbenzene. The choice of system affects the reaction rate, yield, and regioselectivity.

Iodine with an Oxidizing Agent

This is a common and effective method for aromatic iodination. The oxidizing agent converts molecular iodine into a more reactive electrophile.

-

Iodine and Nitric Acid (I₂/HNO₃): A mixture of iodine and nitric acid in a solvent like acetic acid is a potent iodinating system.

-

Iodine and Iodic Acid (I₂/HIO₃): This system, often in the presence of sulfuric acid and acetic anhydride, provides a powerful source of electrophilic iodine.

-

Iodine and Hydrogen Peroxide (I₂/H₂O₂): A greener alternative that generates the electrophilic iodine species in situ.

N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and convenient source of electrophilic iodine. Its reactivity is often enhanced by the addition of a protic or Lewis acid catalyst.

-

NIS with Trifluoroacetic Acid (NIS/TFA): A highly effective system for the iodination of activated aromatic rings.

-

NIS with Sulfuric Acid (NIS/H₂SO₄): A stronger acid catalyst that can be used for less reactive substrates.

Iodine with Silver Salts

Silver salts can activate molecular iodine, facilitating the iodination reaction.

-

Iodine and Silver Sulfate (I₂/Ag₂SO₄): This combination provides a mild and effective method for iodination.

Caption: Common iodinating systems for n-butylbenzene.

Quantitative Data for Iodination of Alkylbenzenes

While specific quantitative data for n-butylbenzene is sparse in the literature, the following tables summarize representative data for the iodination of closely related alkylbenzenes, which are expected to exhibit similar reactivity and regioselectivity.

Table 1: Iodination of Toluene

| Iodinating System | Solvent | Temperature (°C) | Yield (%) | Ortho:Para Ratio | Reference |

| I₂ / AgNO₂ | Dichloromethane | Room Temp. | 85 | 42:58 | [1] |

| I₂ / Ag₂SO₄ | Dichloromethane | Room Temp. | 71 | 60:40 | [1] |

| NIS / TFA | Acetonitrile | Room Temp. | 95 | 45:55 | [2] |

Table 2: Iodination of tert-Butylbenzene

| Iodinating System | Solvent | Temperature (°C) | Yield (%) | Ortho:Para Ratio | Reference |

| I₂ / Selectfluor | Dichloromethane | Room Temp. | 85 | 15:85 | [2] |

| I₂ / HIO₃ / H₂SO₄ | Acetic Anhydride | 45-50 | 78 | Not Specified (Mainly Para) | [3] |

Note: The increased steric bulk of the tert-butyl group significantly favors the formation of the para isomer.

Experimental Protocols

The following are representative experimental protocols that can be adapted for the iodination of n-butylbenzene.

Protocol 1: Iodination using Iodine and Iodic Acid[3]

Materials:

-

n-Butylbenzene

-

Iodic acid (HIO₃)

-

Glacial acetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (95%)

-

Aqueous sodium sulfite (Na₂SO₃) solution

-

Chloroform

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, suspend iodic acid (20 mmol) in a mixture of glacial acetic acid (20 mL) and acetic anhydride (10 mL).

-

Add n-butylbenzene (20 mmol) to the stirred mixture.

-

Cool the mixture to approximately 5 °C in an ice-water bath.

-

Slowly add concentrated sulfuric acid (10 mL) dropwise, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture for 1 hour in the ice-water bath, followed by 1 hour at room temperature, and then for 2 hours at 45-50 °C.

-

Pour the cooled reaction mixture into an excess of cold aqueous sodium sulfite solution to quench the reaction and reduce any excess iodine.

-

Extract the product with chloroform (3 x 50 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)[2]

Materials:

-

n-Butylbenzene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a solution of n-butylbenzene (1.0 mmol) in acetonitrile (10 mL) at room temperature, add N-iodosuccinimide (1.1 mmol).

-

Add trifluoroacetic acid (0.1 mmol) catalytically.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Caption: A generalized experimental workflow for iodination.

Conclusion

The electrophilic iodination of n-butylbenzene is a robust and versatile reaction for the synthesis of iodo-n-butylbenzene isomers. While various methods are available, the choice of the specific iodinating system will depend on the desired yield, regioselectivity, and tolerance to reaction conditions. The use of iodine in combination with a strong oxidizing agent or N-iodosuccinimide activated by an acid are among the most effective and commonly employed methods. Due to steric effects, these reactions are expected to predominantly yield the para-iodo-n-butylbenzene isomer. The provided protocols and data for analogous alkylbenzenes serve as a strong foundation for the successful implementation of this important synthetic transformation.

References

An In-depth Technical Guide to the Stability and Storage of 1-Butyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Butyl-4-iodobenzene (CAS No. 20651-67-6). Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring the reliability of experimental results.

Core Stability Profile

This compound is an aromatic iodide compound that is stable under recommended storage conditions. However, it is particularly sensitive to light, which is a primary factor in its potential degradation. Its thermal behavior is typical of substituted aromatic compounds, and while it can be purified by vacuum distillation, prolonged exposure to high temperatures should be avoided.

Recommended Storage and Handling Conditions

To ensure the long-term stability of this compound, it is imperative to store it under controlled conditions. The following table summarizes the key storage parameters.

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature | Avoids potential degradation from excessive heat. |

| Light | Keep in a dark place[1] | The compound is light-sensitive and can degrade upon exposure to light.[1] |

| Atmosphere | Sealed in a dry environment[1] | Protects from moisture and atmospheric contaminants. |

| Container | Tightly closed container | Prevents evaporation and exposure to air and moisture. |

| Location | Cool, dry, and well-ventilated place | Ensures a stable environment and prevents accumulation of any potential vapors. |

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for handling and storing this compound to maintain its stability.

Experimental Protocol: Photostability Testing

Given the light sensitivity of this compound, a photostability study is a critical component of its stability assessment. The following protocol is adapted from the ICH Q1B guidelines for photostability testing of new active substances.

Objective: To evaluate the impact of light exposure on the purity and degradation of this compound.

Materials and Equipment:

-

This compound

-

Chemically inert and transparent containers (e.g., quartz cuvettes or vials)

-

Light-resistant containers for control samples

-

Photostability chamber equipped with a light source conforming to ICH Q1B options (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps). The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Calibrated radiometer and lux meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable stability-indicating analytical method.

-

Solvents for sample preparation (HPLC grade)

Procedure:

-

Sample Preparation:

-

Prepare multiple aliquots of this compound in the transparent containers.

-

Prepare a corresponding set of control samples in light-resistant containers.

-

-

Exposure:

-

Place the test samples in the photostability chamber.

-

Place the control samples in the same chamber, but shielded from light (e.g., wrapped in aluminum foil).

-

Expose the samples to the light source, monitoring the exposure using the calibrated radiometer and lux meter to ensure the total exposure meets the ICH Q1B requirements.

-

-

Sample Analysis:

-

At appropriate time intervals (e.g., 0, 6, 12, 24 hours of exposure), withdraw a test sample and a control sample.

-

Analyze the samples by a validated stability-indicating HPLC method to determine the purity of this compound and to detect and quantify any degradation products.

-

The mobile phase and wavelength of detection for the HPLC method should be optimized to achieve good separation of the parent compound from any potential photodegradants.

-

-

Data Evaluation:

-

Compare the chromatograms of the exposed samples with those of the control samples.

-

Calculate the percentage of degradation of this compound at each time point.

-

Identify and quantify any major degradation products.

-

A significant change is typically defined as a greater than 5% loss in assay from its initial value or a significant increase in any single degradation product.

-

The following diagram outlines the experimental workflow for photostability testing.

Potential Decomposition Pathways

While specific degradation products for this compound are not extensively documented in publicly available literature, aryl iodides are known to undergo certain degradation reactions, particularly when exposed to light. The primary pathway of photodegradation is likely to involve the homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This can lead to the formation of radical species that can then participate in a variety of subsequent reactions, including:

-

Reduction: Formation of butylbenzene.

-

Coupling: Formation of biphenyl derivatives.

-

Reaction with Solvents: If in solution, the radical may react with the solvent molecules.

It is crucial to use a stability-indicating analytical method that can separate the intact this compound from these potential degradation products.

References

The Pivotal Role of 1-Butyl-4-iodobenzene in Advancing Organic Electronics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 1-Butyl-4-iodobenzene, a halogenated aromatic compound, has emerged as a crucial building block in the synthesis of advanced organic electronic materials. Its unique molecular structure, featuring a reactive iodine atom and a solubilizing butyl group, makes it an ideal precursor for creating high-performance polymers for a range of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the applications of this compound in organic electronics, detailing the synthesis of key polymers, their optoelectronic properties, and their performance in electronic devices.

From Monomer to High-Performance Polymer: The Synthetic Pathway

The primary application of this compound in organic electronics lies in its use as a monomer for the synthesis of hole-transporting polymers. The most prominent among these is poly(N-(4-butylphenyl)diphenylamine), often referred to as poly(4-butyltriphenylamine) (PTPA). The synthesis typically proceeds through a Suzuki coupling reaction, a versatile palladium-catalyzed cross-coupling method ideal for creating carbon-carbon bonds.

A key derivative of this compound for this purpose is 4-butyl-N,N-bis(4-bromophenyl)aniline. This monomer, which can be synthesized from this compound, is then polymerized with a suitable comonomer, such as 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, to yield copolymers with tailored properties.

Experimental Protocol: Synthesis of Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB)

A representative experimental protocol for the synthesis of a copolymer incorporating the 4-butylphenyl)diphenylamine moiety via Suzuki coupling is as follows:

-

Monomer Preparation: Synthesize or procure 2,7-dibromo-9,9-dioctylfluorene and N,N-diphenyl-N-(4-butylphenyl)amine. The latter can be prepared through the Buchwald-Hartwig amination of this compound with diphenylamine.

-

Borylation of Fluorene Monomer: The 2,7-dibromo-9,9-dioctylfluorene is converted to its corresponding diboronic acid or ester derivative.

-

Polymerization:

-

In an inert atmosphere (e.g., under argon), a mixture of the fluorene diboronic ester, N,N-bis(4-bromophenyl)-4-butylaniline, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., aqueous sodium carbonate or potassium carbonate) is dissolved in a suitable solvent system, typically a mixture of toluene and water.

-

The reaction mixture is heated to reflux (around 80-100 °C) and stirred for a period ranging from 24 to 72 hours, until the desired molecular weight is achieved.

-

The polymerization is quenched, and the resulting polymer is precipitated by adding the reaction mixture to a non-solvent like methanol.

-

The polymer is then purified through repeated washing and reprecipitation to remove catalyst residues and low molecular weight oligomers.

-

Core Applications in Organic Electronic Devices

Polymers derived from this compound, particularly copolymers like Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB), are primarily utilized as hole-transporting layers (HTLs) in various organic electronic devices. The butyl group enhances the solubility of the polymer, facilitating solution-based processing techniques which are crucial for large-area and low-cost device fabrication. The triphenylamine moiety provides the necessary electronic properties for efficient hole transport.

Organic Field-Effect Transistors (OFETs)

In OFETs, polymers containing the 4-butyltriphenylamine unit serve as the active semiconductor layer. The performance of these devices is critically dependent on the charge carrier mobility of the material.

| Polymer | Hole Mobility (cm²/Vs) | HOMO Level (eV) | LUMO Level (eV) | Reference |

| Poly(9,9-dioctylfluorene-co-N-(4-butylphenyl)diphenylamine) (TFB) | 2 x 10⁻³ | 5.3 | 2.3 | [1][2] |

Table 1: Key performance metrics of a representative polymer derived from a this compound precursor.

The relatively high hole mobility and suitable energy levels of TFB make it an effective material for p-channel OFETs.[1][2]

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, these polymers function as a hole-injection or hole-transport layer, facilitating the efficient injection of holes from the anode and their transport to the emissive layer. This leads to improved device efficiency and stability. The electron-blocking properties of TFB also help to confine electrons within the emissive layer, further enhancing the recombination efficiency.[3]

Organic Photovoltaics (OPVs)

In OPVs, polymers derived from this compound can be used as the donor material in the active layer of a bulk heterojunction solar cell. Their HOMO level allows for efficient charge transfer to a suitable acceptor material.

Visualizing the Core Processes

To better understand the synthesis and application of these materials, the following diagrams illustrate the key workflows and relationships.

Conclusion

This compound is a valuable and versatile building block for the synthesis of high-performance hole-transporting polymers used in a variety of organic electronic devices. The incorporation of the butylphenyl-diphenylamine moiety, derived from this compound, into polymer backbones imparts desirable properties such as good solubility, high hole mobility, and appropriate energy levels for efficient charge injection and transport. As research in organic electronics continues to advance, the demand for well-defined and functionalized monomers like this compound is expected to grow, paving the way for the development of next-generation flexible and low-cost electronic applications.

References

Methodological & Application

Application Notes and Protocols for 1-Butyl-4-iodobenzene in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-butyl-4-iodobenzene in Suzuki-Miyaura cross-coupling reactions. This versatile aryl iodide is a valuable building block for the synthesis of a wide range of biaryl and heteroaryl compounds, which are key structural motifs in many pharmaceutical agents and functional materials. The high reactivity of the carbon-iodine bond in this compound allows for efficient coupling under various conditions.

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids. This data is compiled from various sources to provide a comparative overview of different catalytic systems and reaction parameters.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 8 | 92 |

| 3 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 90 | 6 | 88 |

| 4 | 4-Formylphenylboronic acid | Pd₂(dba)₃ (1) / XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 91 |

| 5 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DMF/H₂O | 90 | 16 | 85 |

| 6 | 4-Cyanophenylboronic acid | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | Toluene/H₂O | 110 | 10 | 89 |

Table 2: Suzuki-Miyaura Coupling of this compound with Heteroarylboronic Acids

| Entry | Heteroarylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 93 |

| 2 | 3-Thienylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 10 | 90 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 18 | 78 |

Experimental Protocols

The following are detailed methodologies for key experiments involving the Suzuki-Miyaura cross-coupling of this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a standard method for the synthesis of 4-butylbiphenyl.

Materials:

-

This compound (1.0 mmol, 260 mg)

-

Phenylboronic acid (1.2 mmol, 146 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Toluene (5 mL)

-

Ethanol (2 mL)

-

Deionized water (2 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a 25 mL round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Under a positive flow of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Add the solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add 10 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-butylbiphenyl.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol describes a rapid, microwave-assisted synthesis, which can significantly reduce reaction times.[1]

Materials:

-

This compound (1.0 mmol, 260 mg)

-

Arylboronic acid (1.5 mmol)

-

Palladium on carbon (10% Pd/C, 1.4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Dimethylformamide (DMF) (8 mL)

-

Microwave vial

-

Microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.5 mmol), 10% Pd/C, and potassium carbonate (2.0 mmol).

-

Add dimethylformamide (8 mL) to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture under reflux conditions using microwave irradiation for a predetermined time (e.g., 30-90 minutes).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst, washing the pad with ethyl acetate.

-

The subsequent work-up and purification steps are similar to those described in Protocol 1.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Heck Reaction of 1-Butyl-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Butyl-4-iodobenzene in palladium-catalyzed Heck reactions. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alkenes which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Aryl iodides, such as this compound, are highly reactive substrates in these couplings, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.

Introduction

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene.[3][4] The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[3] this compound is a useful starting material in organic synthesis due to the high reactivity of the carbon-iodine bond, which facilitates its participation in various cross-coupling reactions.

Data Presentation: Representative Heck Reaction Conditions

The following table summarizes typical reaction conditions and yields for Heck reactions of aryl iodides with various alkenes, which can be adapted for this compound.

| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 2 | 95 | Adapted from[5][6] |

| Iodobenzene | Styrene | PdCl₂ (1.5) | TDTAT (3 wt%) | K₂CO₃ | Water | 100 | 6 | 96 | [7] |

| 1-Bromo-4-iodobenzene | tert-Butyl acrylate | Pd milling ball | - | K₂CO₃ | DMF (LAG) | 120 | 2 | 65 | [1] |

| Iodobenzene | n-Butyl acrylate | Pd nano-spheres (1) | - | Et₃N | DMF | 60 | 16 | 100 | [5] |

| Iodobenzene derivatives | n-Butyl acrylate | Pd catalyst (0.001 Eq.) | - | K₂CO₃ | DMF | 85 | - | High | [8] |

| Bromoiodobenzene | Acrylic acid | Pd(OAc)₂ (2) | - | Et₃N | - | 80-90 | 1 | 35.7 | [9] |

Note: TDTAT = N²,N⁴,N⁶-tridodecyl-1,3,5-triazine-2,4,6-triamine; LAG = Liquid-Assisted Grinding.

Experimental Protocols

Below is a representative experimental protocol for the Heck reaction of this compound with an acrylate, based on established procedures for similar aryl iodides.

Materials:

-

This compound

-

Alkene (e.g., n-Butyl acrylate, Styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Standard glassware for organic synthesis

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and triphenylphosphine (e.g., 0.02 mmol, 2 mol%).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Addition of Reagents: Under the inert atmosphere, add the solvent (e.g., anhydrous DMF, 5 mL), followed by this compound (1.0 mmol, 1.0 eq.), the alkene (e.g., n-Butyl acrylate, 1.2 mmol, 1.2 eq.), and the base (e.g., triethylamine, 2.0 mmol, 2.0 eq.).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired substituted alkene.

Visualizations

Caption: Experimental workflow for the Heck reaction.

Caption: Catalytic cycle of the Heck reaction.

References

- 1. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00032G [pubs.rsc.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. MIZOROKI-HECK REACTION: CARBON-CARBON BOND FORMATION CATALYZED BY PALLADIUM – My chemistry blog [mychemblog.com]

- 4. Heck reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. odinity.com [odinity.com]

Application Notes and Protocols: Sonogashira Coupling of 1-Butyl-4-iodobenzene with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[4][5] Its appeal lies in the mild reaction conditions, broad functional group tolerance, and the directness with which it constructs complex molecular architectures containing the arylethyne moiety.[2][6]

This document provides detailed application notes and protocols for the Sonogashira coupling of 1-butyl-4-iodobenzene with a variety of terminal alkynes. Due to the high reactivity of the carbon-iodine bond, aryl iodides like this compound are excellent substrates for this transformation, often leading to high yields under mild conditions.[7][8]

Reaction Mechanism

The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: The dual catalytic cycle of the Sonogashira reaction.

A copper-free variant of the Sonogashira reaction also exists, which is particularly useful to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[9] In this case, the deprotonated alkyne is thought to coordinate directly with the palladium(II) complex.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Sonogashira coupling of this compound and analogous aryl iodides with various terminal alkynes.

| Entry | Aryl Iodide | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | ~95 (estimated) | [10] (analogous) |

| 2 | This compound | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 60 | 6 | ~92 (estimated) | [11] (analogous) |

| 3 | This compound | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 50 | 4 | ~88 (estimated) | (analogous) |

| 4 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 100 | 10 | ~85 (estimated) | [7] (analogous) |

| 5 | Iodobenzene | Phenylacetylene | Pd(0)-PMMA | Et₃N | Water | 80 | 5 | 98 | |

| 6 | 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | RT | 1.5 | Good | [12] |

| 7 | Iodobenzene | 4-Ethynyltoluene | Magnetic Pd-Fe₃O₄ | Et₃N | Water | RT | - | 96 | [11] |

| 8 | 2-Iodobenzene | 3-Butynol | CataCXium A Pd G3 | Et₃N | Water/THF | 45 | 24 | 88 | [13] |

Yields are for isolated products. Conditions are generalized and may require optimization for specific substrates and scales.

Experimental Protocols

General Protocol for Palladium and Copper Co-catalyzed Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Terminal alkyne (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

-

Anhydrous solvent (e.g., THF, DMF, or Toluene), 5 mL

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.

-

Solvent and Base Addition: Add the anhydrous solvent (5 mL) and triethylamine (3.0 mmol) to the flask via syringe. Stir the mixture for 10-15 minutes at room temperature.

-

Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether. Filter the mixture through a pad of Celite® to remove the catalyst and salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired coupled product.

Experimental Workflow